molecular formula C17H20N2O3S B4189535 2-[(benzylsulfonyl)amino]-N-isopropylbenzamide

2-[(benzylsulfonyl)amino]-N-isopropylbenzamide

Cat. No. B4189535
M. Wt: 332.4 g/mol
InChI Key: KIXVTLIQVAKHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Benzylsulfonyl)amino]-N-isopropylbenzamide, also known as BSI-201 or Iniparib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was initially developed as a PARP1 inhibitor, but later research has shown that its mechanism of action may be more complex than originally thought.

Mechanism of Action

The exact mechanism of action of 2-[(benzylsulfonyl)amino]-N-isopropylbenzamide is not fully understood, but it is thought to involve the inhibition of PARP1 and other cellular pathways. PARP1 is an enzyme that plays a critical role in repairing DNA damage. Inhibition of PARP1 can lead to the accumulation of DNA damage, which can sensitize cancer cells to chemotherapy and radiation therapy. 2-[(benzylsulfonyl)amino]-N-isopropylbenzamide has also been shown to inhibit other cellular pathways, including the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
2-[(benzylsulfonyl)amino]-N-isopropylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. It has also been shown to have potential as a single agent therapy for certain types of cancer. 2-[(benzylsulfonyl)amino]-N-isopropylbenzamide has been shown to inhibit PARP1 and other cellular pathways, leading to the accumulation of DNA damage and sensitization of cancer cells to therapy.

Advantages and Limitations for Lab Experiments

2-[(benzylsulfonyl)amino]-N-isopropylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential use in cancer treatment and has been shown to have promising results in preclinical studies. However, there are also limitations to using 2-[(benzylsulfonyl)amino]-N-isopropylbenzamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be considered. Additionally, the optimal dosage and administration of 2-[(benzylsulfonyl)amino]-N-isopropylbenzamide in lab experiments is not yet clear.

Future Directions

There are several future directions for research on 2-[(benzylsulfonyl)amino]-N-isopropylbenzamide. One area of focus is to further elucidate its mechanism of action and identify its molecular targets. This will help to better understand its potential efficacy and identify potential off-target effects. Another area of focus is to identify biomarkers that can predict response to 2-[(benzylsulfonyl)amino]-N-isopropylbenzamide therapy. This will help to identify patients who are most likely to benefit from treatment. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 2-[(benzylsulfonyl)amino]-N-isopropylbenzamide in combination with chemotherapy and radiation therapy for the treatment of cancer.
Conclusion
In conclusion, 2-[(benzylsulfonyl)amino]-N-isopropylbenzamide is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Its mechanism of action is not fully understood, but it is thought to involve the inhibition of PARP1 and other cellular pathways. 2-[(benzylsulfonyl)amino]-N-isopropylbenzamide has several advantages for lab experiments, but there are also limitations that need to be considered. There are several future directions for research on 2-[(benzylsulfonyl)amino]-N-isopropylbenzamide, including further elucidating its mechanism of action and identifying biomarkers that can predict response to therapy.

Scientific Research Applications

2-[(benzylsulfonyl)amino]-N-isopropylbenzamide has been extensively studied for its potential use in cancer treatment. It was initially developed as a PARP1 inhibitor, but later research has shown that its mechanism of action may be more complex than originally thought. 2-[(benzylsulfonyl)amino]-N-isopropylbenzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. It has also been shown to have potential as a single agent therapy for certain types of cancer.

properties

IUPAC Name

2-(benzylsulfonylamino)-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13(2)18-17(20)15-10-6-7-11-16(15)19-23(21,22)12-14-8-4-3-5-9-14/h3-11,13,19H,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXVTLIQVAKHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(benzylsulfonyl)amino]-N-(propan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(benzylsulfonyl)amino]-N-isopropylbenzamide
Reactant of Route 2
Reactant of Route 2
2-[(benzylsulfonyl)amino]-N-isopropylbenzamide
Reactant of Route 3
Reactant of Route 3
2-[(benzylsulfonyl)amino]-N-isopropylbenzamide
Reactant of Route 4
Reactant of Route 4
2-[(benzylsulfonyl)amino]-N-isopropylbenzamide
Reactant of Route 5
Reactant of Route 5
2-[(benzylsulfonyl)amino]-N-isopropylbenzamide
Reactant of Route 6
Reactant of Route 6
2-[(benzylsulfonyl)amino]-N-isopropylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.